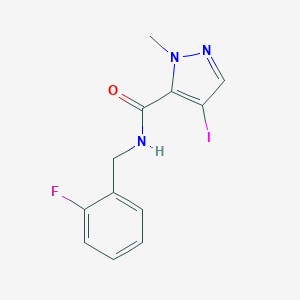
Benzeneethanamine, N-benzoyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanamine, N-benzoyl- is a chemical compound that belongs to the class of organic compounds known as benzamides. It is also known as N-benzoylphenethylamine or benzylphenethylamine. This compound has gained significant attention in scientific research due to its potential pharmacological properties.
Mécanisme D'action
Benzeneethanamine, N-benzoyl- exerts its pharmacological effects through various mechanisms. It acts as a monoamine oxidase inhibitor, which increases the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It also acts as a potent agonist of the serotonin receptor, which modulates the release of neurotransmitters and regulates mood and behavior.
Biochemical and Physiological Effects
Benzeneethanamine, N-benzoyl- has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in animal models. It also reduces the levels of oxidative stress markers such as malondialdehyde and increases the levels of antioxidant enzymes such as superoxide dismutase. Moreover, it has been found to reduce the levels of plasma glucose and improve insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Benzeneethanamine, N-benzoyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It has also been found to exhibit potent pharmacological effects in animal models, which makes it a potential candidate for drug development. However, it has some limitations as well. The compound is not water-soluble, which makes it difficult to administer to animals. Moreover, its toxicity profile is not well-established, which makes it difficult to determine the safe dosage for humans.
Orientations Futures
Benzeneethanamine, N-benzoyl- has several potential future directions for research. One of the potential directions is to study its effects on neurodegenerative disorders such as Alzheimer's and Parkinson's disease. It has been found to exhibit neuroprotective effects in animal models, which makes it a potential candidate for the treatment of these disorders. Another potential direction is to study its effects on obesity and metabolic disorders. It has been found to improve insulin sensitivity and reduce plasma glucose levels in animal models, which makes it a potential candidate for the treatment of these disorders. Moreover, its potential as a monoamine oxidase inhibitor and serotonin receptor agonist makes it a potential candidate for the treatment of depression and anxiety disorders.
Conclusion
In conclusion, Benzeneethanamine, N-benzoyl- is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It can be easily synthesized in the laboratory and has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Its potential as a monoamine oxidase inhibitor and serotonin receptor agonist makes it a potential candidate for the treatment of psychiatric disorders. Further research is needed to determine its safety profile and efficacy in humans.
Méthodes De Synthèse
Benzeneethanamine, N-benzoyl- can be synthesized through various methods. One of the commonly used methods is the reductive amination of benzaldehyde with phenethylamine using sodium cyanoborohydride as a reducing agent. Another method involves the condensation of benzoyl chloride with phenethylamine in the presence of a base such as triethylamine. These methods yield pure Benzeneethanamine, N-benzoyl- with high yields.
Applications De Recherche Scientifique
Benzeneethanamine, N-benzoyl- has been studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It also acts as a potent monoamine oxidase inhibitor, which makes it a potential candidate for the treatment of depression and anxiety. Moreover, it has been found to have a high affinity for the serotonin receptor, which makes it a potential candidate for the treatment of psychiatric disorders.
Propriétés
Nom du produit |
Benzeneethanamine, N-benzoyl- |
|---|---|
Formule moléculaire |
C16H17NO |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
1-phenyl-2-(2-phenylethylamino)ethanone |
InChI |
InChI=1S/C16H17NO/c18-16(15-9-5-2-6-10-15)13-17-12-11-14-7-3-1-4-8-14/h1-10,17H,11-13H2 |
Clé InChI |
ZKCZNXNVGIPWBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCC(=O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CCNCC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide](/img/structure/B213638.png)
![1-ethyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213639.png)
![5-[(4-fluorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213640.png)
![5-[(2-chlorophenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide](/img/structure/B213641.png)
![Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B213644.png)



![N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213655.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)